molecular formula C6H2BrCl2N3 B1293119 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1131992-30-7

6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1293119
CAS No.: 1131992-30-7
M. Wt: 266.91 g/mol
InChI Key: QFWRTHITCIOTSI-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1131992-30-7) is a high-value chemical building block in organic synthesis and medicinal chemistry. With the molecular formula C6H2BrCl2N3 and a molecular weight of 266.910 g/mol, this compound serves as a versatile scaffold for constructing diverse biologically active molecules . The pyrrolo[2,3-d]pyrimidine core is a privileged structure in drug discovery due to its resemblance to purine bases, allowing it to interact with various enzyme active sites . This specific derivative is particularly valuable due to the presence of three distinct halogen atoms (bromine and two chlorines), which offer multiple sites for selective substitution via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, enabling rapid diversification . Research applications of this compound and its derivatives are extensive. They are key intermediates in the synthesis of potential therapeutic agents, including protein kinase inhibitors, such as Akt inhibitors, and vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, which are investigated for their antiangiogenic and antitumor properties . The compound's framework is also explored in the development of modulators for other targets like aldehyde dehydrogenase and KRAS G12C . Our offering is characterized by a purity of 95% or higher, ensuring reliability for sensitive research applications . It is available for immediate shipment from US stock in quantities ranging from 250mg to 10g . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(8)11-6(9)12-5(2)10-3/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWRTHITCIOTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1C(=NC(=N2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235551
Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131992-30-7
Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Record name 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
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Preparation Methods

The synthesis of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

    Chlorination: Phosphorus oxychloride is used to introduce chlorine atoms at the 2 and 4 positions of the pyrrolo[2,3-d]pyrimidine ring.

    Bromination: Bromine is then introduced at the 6 position using a suitable brominating agent.

Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

    Electrophilic Substitution: The bromine atom can participate in electrophilic substitution reactions.

    Coupling Reactions: It can undergo Suzuki coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles such as amines or thiols for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of kinase inhibitors, which are important in the study of cell signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, particularly in the treatment of cancer.

    Industry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that are crucial for cell proliferation and survival . This makes it a valuable tool in cancer research and drug development.

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Pyrrolo[2,3-d]Pyrimidines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/References
6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Br (C6), Cl (C2, C4) C₆H₂BrCl₂N₃ 266.9 Kinase inhibitor intermediate
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Cl (C2, C4) C₆H₃Cl₂N₃ 188.01 Precursor for Tofacitinib synthesis
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Br (C5), Cl (C4), CH₃ (N7) C₇H₅BrClN₃ 246.5 Bromination studies
7-Cyclopropylmethyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine Cl (C2, C4), cyclopropylmethyl (N7) C₁₀H₁₀Cl₂N₃ 259.1 Bcr-Abl/FLT3 kinase inhibitor

Key Observations :

  • Halogen Reactivity : Bromine at position 6 (in the target compound) enhances electrophilic substitution compared to chlorine, facilitating nucleophilic displacement reactions in drug synthesis .
  • N7 Substitution : Alkyl or aryl groups at N7 (e.g., cyclopropylmethyl in ) improve metabolic stability and target binding affinity.

Comparison :

  • The target compound requires selective bromination at C6, which is more challenging than chlorination due to steric and electronic factors .
  • N7 alkylation (e.g., cyclopropylmethyl in ) is straightforward under basic conditions, highlighting the versatility of the parent 2,4-dichloro scaffold.

Physicochemical Properties

  • Solubility : Bromine increases lipophilicity compared to chlorine, reducing aqueous solubility but enhancing membrane permeability .
  • Stability : N7-substituted derivatives (e.g., 7-methyl or 7-cyclopropylmethyl) exhibit improved stability against metabolic degradation compared to unsubstituted 7H analogues .

Key Findings :

  • The bromine atom in the target compound enhances binding to hydrophobic kinase pockets, improving inhibitory potency compared to chloro-only analogues .
  • Substitutions at N4 (e.g., 3-bromophenyl in ) are critical for antiangiogenic activity, demonstrating the importance of aryl groups in target engagement.

Biological Activity

6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Chemical Name : this compound
  • CAS Number : 1131992-30-7
  • Molecular Formula : C6H2BrCl2N3
  • Molecular Weight : 232.45 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anticancer, antibacterial, and antiviral properties. Below is a summary of its major biological effects:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant inhibitory effects on the MDA-MB-231 triple-negative breast cancer (TNBC) cell line with an IC50 value of approximately 0.126 µM. This suggests a potent selective action against cancer cells compared to normal cells .
  • In Vivo Studies : In animal models, treatment with this compound resulted in a notable reduction in lung metastasis of TNBC compared to established treatments like TAE226. The pharmacodynamic effects observed included a significant decrease in tumor burden and improved survival rates in treated mice .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties:

  • In Vitro Efficacy : It has shown activity against various bacterial strains with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. Specific derivatives have been reported to have MIC values as low as 3.125 µg/mL against Staphylococcus aureus .

Antiviral Activity

Recent studies highlight the compound's antiviral potential:

  • Influenza Virus : The compound exhibited significant antiviral activity against both Oseltamivir-sensitive and resistant strains of influenza A virus in vitro. This was characterized by a substantial reduction in viral load in infected models, indicating its potential as a therapeutic agent against viral infections .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 ValueReference
AnticancerMDA-MB-231 (TNBC)0.126 µM
AntibacterialStaphylococcus aureus3.125 µg/mL
AntiviralInfluenza A virusNot specified

Detailed Research Findings

  • Anticancer Mechanisms : The compound's ability to induce apoptosis in cancer cells was linked to the activation of caspase pathways and inhibition of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
  • Safety Profile : In toxicity studies on Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound has reasonable oral bioavailability (31.8%) and clearance rates that support its potential for therapeutic use .

Q & A

Q. Basic Characterization :

  • 1H NMR : Identifies aromatic protons (e.g., δ 6.23 ppm for C5-H in pyrrolo[2,3-d]pyrimidine derivatives) and exchangeable NH groups (δ 8.95–11.41 ppm) .
  • HPLC : Monitors reaction progress and purity (>98% by area normalization) .

Q. Advanced Structural Confirmation :

  • HRMS : Validates molecular formula (e.g., C21H20N5BrO, observed m/z 437.0837 vs. calculated 437.0851) .
  • X-ray Crystallography : Resolves ambiguities in substitution patterns for complex derivatives .

How do the bromine and chlorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Basic Reactivity :
The 2- and 4-chlorine atoms are electronically activated for displacement by amines (e.g., anilines, benzylamines) under mild basic conditions (K2CO3, DMF, 80°C) .

Advanced Electronic Effects :
Bromine at position 6 deactivates the adjacent carbon, reducing susceptibility to SNAr. Computational modeling (DFT) can predict sites for selective functionalization. For example, bulky substituents at position 6 sterically hinder reactions at C2 and C4 .

What strategies mitigate side reactions during the synthesis of N4-aryl derivatives from this compound?

Q. Advanced Methodological Insight :

  • Protection-Deprotection : TsCl protects the 7H-pyrrolo NH prior to SNAr, preventing unwanted alkylation .
  • Catalysis : Palladium-mediated Buchwald-Hartwig coupling enables C-C bond formation at position 6 without displacing halogens .
  • Solvent Optimization : Using anhydrous DMSO minimizes hydrolysis of POCl3 during chlorination .

How does this compound serve as a scaffold for kinase inhibitors, and what structural modifications enhance target affinity?

Basic Biological Application :
The pyrrolo[2,3-d]pyrimidine core mimics ATP’s purine motif, making it a potent kinase inhibitor scaffold. Substitutions at C2 and C4 (e.g., m-bromoanilino groups) improve binding to tyrosine kinases like FAK .

Q. Advanced SAR Insights :

  • C6 Substituents : Bulky aryl groups (e.g., 2,4-dichlorophenylmethyl) enhance hydrophobic interactions in kinase pockets .
  • C2 Amino Groups : Hydrogen bonding with kinase hinge regions (e.g., VEGFR2) increases inhibitory potency (IC50 < 100 nM) .

How can computational tools predict the bioactivity of this compound derivatives?

Q. Advanced Methodology :

  • Docking Studies : AutoDock Vina models interactions with kinase ATP-binding pockets (e.g., FAK, PDB ID: 2JKK) .
  • QSAR Models : Correlate electronic parameters (Hammett σ) of C4 substituents with IC50 values against cancer cell lines .

What experimental discrepancies exist in reported synthetic yields, and how can they be resolved?

Q. Data Contradiction Analysis :

  • Yield Variability : Reactions with 3-bromophenyl anilines report 35–56% yields due to competing hydrolysis of POCl3 .
  • Resolution : Strict moisture control (Schlenk techniques) and stoichiometric POCl3 (3 eq.) improve reproducibility .

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